N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide: Structural Analysis, Physicochemical Profiling, and Pharmacophore Potential in Drug Development
N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide: Structural Analysis, Physicochemical Profiling, and Pharmacophore Potential in Drug Development
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper
Executive Summary
In contemporary medicinal chemistry, the 3,4,5-trimethoxyphenyl (TMP) scaffold is recognized as a privileged pharmacophore, heavily utilized in the design of anti-cancer agents and vascular disrupting compounds. N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide (CAS: 3940-79-2) represents a highly versatile building block and screening compound that integrates this TMP moiety with a conformationally restrictive amide linker and an ethoxy-substituted aromatic ring. This whitepaper provides a comprehensive technical breakdown of its chemical structure, molecular weight, physicochemical properties, mechanistic rationale in drug design, and a self-validating protocol for its synthesis and characterization.
Chemical Identity and Structural Characterization
N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide is an organic compound characterized by two distinct aromatic systems connected via an amide linkage. The structural causality of this molecule makes it highly relevant for target-based drug discovery.
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The A-Ring (3,4,5-Trimethoxyphenyl): This electron-rich ring is structurally homologous to the A-ring of colchicine and combretastatin A-4 (CA-4). It is the primary driver for binding affinity in the hydrophobic pocket of the colchicine-binding site on β-tubulin[1].
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The Amide Linker: Unlike the cis-double bond in CA-4 (which is prone to light-induced isomerization into the inactive trans-isomer), the amide bond provides a chemically stable, rigid tether. It also acts as a critical hydrogen-bond donor/acceptor pair, enhancing target residence time.
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The B-Ring (2-Ethoxyphenyl): The ortho-ethoxy substitution introduces steric bulk that forces the two aromatic rings out of coplanarity, a dihedral twist that is strictly required to mimic the bioactive conformation of CA-4[2].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound, confirming its strict adherence to Lipinski’s Rule of Five for oral bioavailability[3],[4].
| Property | Value |
| IUPAC Name | N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide |
| CAS Registry Number | 3940-79-2 |
| Molecular Formula | C₁₈H₂₁NO₅ |
| Molecular Weight | 331.36 g/mol |
| SMILES String | CCOc1ccccc1NC(=O)c1cc(OC)c(OC)c(OC)c1 |
| Hydrogen Bond Donors | 1 (Amide N-H) |
| Hydrogen Bond Acceptors | 5 (Ether and Amide Oxygens) |
| Rotatable Bonds | 7 |
Pharmacophore Analysis & Mechanistic Rationale
The primary therapeutic utility of the 3,4,5-trimethoxybenzamide class lies in its ability to act as a tubulin polymerization inhibitor[5]. The dynamic instability of microtubules is essential for the formation of the mitotic spindle during cell division.
When a molecule containing the TMP scaffold enters the intracellular space, it selectively binds to the colchicine site at the interface of the α/β-tubulin heterodimer. This binding prevents the curved tubulin dimers from adopting the straight conformation required for microtubule assembly. Consequently, cancer cells—which rely on rapid mitosis—are arrested in the G2/M phase of the cell cycle, triggering the apoptotic cascade[1],[2].
Mechanism of action for 3,4,5-trimethoxybenzamide derivatives via tubulin inhibition.
Experimental Methodology: Synthesis and Validation
To ensure high scientific integrity, the synthesis of N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide must be approached as a self-validating system . We utilize a Schotten-Baumann-type amidation. The causality behind choosing an acid chloride intermediate over standard coupling reagents (like HATU/EDC) is twofold: it guarantees quantitative conversion of the sterically hindered ortho-substituted aniline, and the HCl byproduct is easily scrubbed, simplifying downstream purification.
Step-by-Step Synthetic Protocol
Reagents: 3,4,5-trimethoxybenzoyl chloride (1.1 eq), 2-ethoxyaniline (1.0 eq), Triethylamine (TEA, 2.0 eq), Anhydrous Dichloromethane (DCM).
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Preparation of the Amine Solution: Dissolve 2-ethoxyaniline (10 mmol) in 20 mL of anhydrous DCM under an inert argon atmosphere. Add TEA (20 mmol). Rationale: TEA acts as an acid scavenger to neutralize the HCl generated, preventing the protonation and subsequent deactivation of the nucleophilic aniline.
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Electrophilic Addition: Cool the reaction flask to 0 °C using an ice bath. Dissolve 3,4,5-trimethoxybenzoyl chloride (11 mmol) in 10 mL of DCM and add it dropwise to the amine solution over 15 minutes. Rationale: Dropwise addition at 0 °C suppresses exothermic side reactions and prevents bis-acylation.
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Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 2:1). The system validates itself when the primary amine spot (ninhydrin positive) completely disappears.
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Aqueous Workup: Quench the reaction with 20 mL of saturated NaHCO₃ to neutralize excess acid. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and TEA), water, and brine. Dry over anhydrous Na₂SO₄.
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Purification: Evaporate the DCM under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide as a crystalline solid.
Analytical Validation
To confirm the molecular weight (331.36 g/mol ) and structural integrity, the following analytical validations are required:
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LC-MS (ESI+): The exact mass of the compound is 331.14 g/mol . The ESI+ mass spectrum must show a dominant pseudomolecular ion peak [M+H]+ at m/z 332.15 , validating the successful formation of the amide bond without fragmentation.
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1H NMR (400 MHz, CDCl3): The spectrum must exhibit a sharp singlet at ~3.89 ppm integrating for 9 protons (confirming the three methoxy groups), a quartet at ~4.10 ppm and a triplet at ~1.45 ppm (confirming the ethoxy chain), and a broad singlet at ~8.5 ppm corresponding to the amide N-H.
Step-by-step synthetic workflow and validation for N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide.
References
Sources
- 1. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide | 3940-79-2 [chemicalbook.com]
- 4. N-(2-ethoxyphenyl)-3,4,5-trimethoxybenzamide | 3940-79-2 | Buy Now [molport.com]
- 5. pubs.acs.org [pubs.acs.org]
